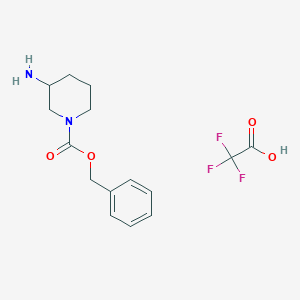![molecular formula C11H11N3 B13142729 2-Methyl-[3,4'-bipyridin]-6-amine CAS No. 88976-13-0](/img/structure/B13142729.png)
2-Methyl-[3,4'-bipyridin]-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-[3,4’-bipyridin]-6-amine is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their significant roles in coordination chemistry, serving as ligands for various metal complexes. The unique structure of 2-Methyl-[3,4’-bipyridin]-6-amine, which includes a methyl group and an amine group, makes it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[3,4’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halopyridines . Another method involves the Stille coupling, which uses tin reagents in the presence of palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs continuous flow systems to enhance efficiency and yield. For example, the α-methylation of pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst . This method is advantageous due to its scalability and reduced environmental impact.
化学反応の分析
Types of Reactions: 2-Methyl-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine compounds with various functional groups.
科学的研究の応用
2-Methyl-[3,4’-bipyridin]-6-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving metal ion dysregulation.
作用機序
The mechanism of action of 2-Methyl-[3,4’-bipyridin]-6-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong metal-chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
Phenanthroline: A related heterocyclic compound with similar metal-binding capabilities.
Uniqueness: 2-Methyl-[3,4’-bipyridin]-6-amine stands out due to the presence of the methyl and amine groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the development of novel materials and therapeutic agents.
特性
CAS番号 |
88976-13-0 |
|---|---|
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC名 |
6-methyl-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3,(H2,12,14) |
InChIキー |
NOXKDYMSPZVULF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



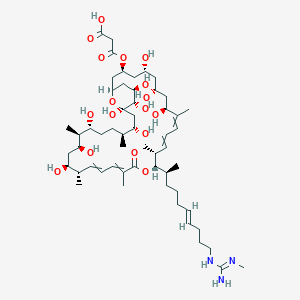
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
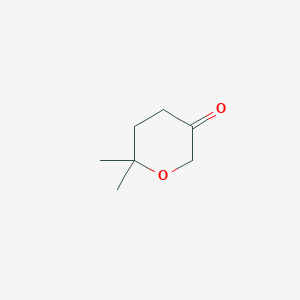
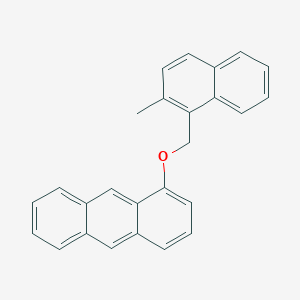
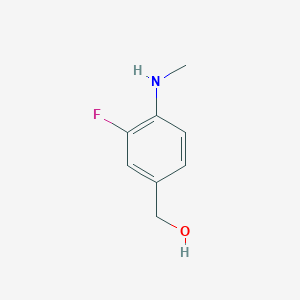
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
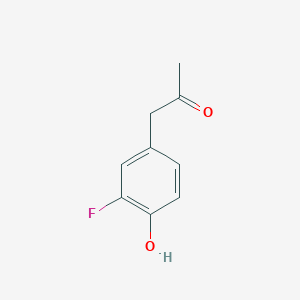

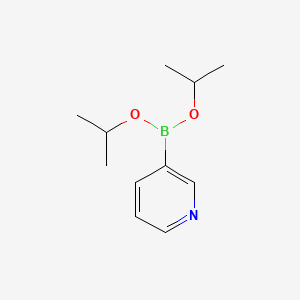
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


